

# Application Note: Quantification of 2-Hydroxyphenazine using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: 2-Hydroxyphenazine

Cat. No.: B1496473

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## Abstract

This application note provides a detailed protocol for the quantitative analysis of **2-Hydroxyphenazine** using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is applicable for the determination of **2-Hydroxyphenazine** in various matrices, particularly from bacterial fermentation broths. This document includes a comprehensive experimental protocol, data presentation in tabular format, and visual diagrams of the workflow to ensure ease of use and reproducibility in a laboratory setting.

## Introduction

**2-Hydroxyphenazine** is a phenazine compound produced by various bacteria, notably of the *Pseudomonas* genus. It exhibits a range of biological activities, including antimicrobial and antifungal properties, making it a compound of interest in agricultural and pharmaceutical research. Accurate and reliable quantification of **2-Hydroxyphenazine** is crucial for process optimization in fermentation, quality control, and various research applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds.<sup>[1]</sup> This application note outlines a robust HPLC method for the quantification of **2-Hydroxyphenazine**.

## Experimental Protocol

### Materials and Reagents

- **2-Hydroxyphenazine** standard (purity  $\geq 98\%$ )
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or ultrapure)
- Formic acid (or ortho-phosphoric acid)
- Ethyl acetate (analytical grade)
- Sodium sulfate (anhydrous)
- Syringe filters (0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$ )

### Instrumentation

- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Analytical balance
- pH meter
- Vortex mixer
- Centrifuge
- Rotary evaporator

### Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of **2-Hydroxyphenazine**.

| Parameter            | Condition   |
|----------------------|---|
| HPLC Column          | Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent                                      |
| Mobile Phase A       | Water with 0.1% Formic Acid   |
| Mobile Phase B       | Acetonitrile with 0.1% Formic Acid  |
| Gradient Elution     | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate            | 1.0 mL/min  |
| Column Temperature   | 30 °C   |
| Injection Volume     | 10 µL   |
| Detection Wavelength | 278 nm  |

## Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **2-Hydroxyphenazine** standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

## Sample Preparation (from Bacterial Culture)

- Extraction: Take 1 mL of the bacterial fermentation supernatant and acidify to pH 2.0 with a suitable acid. Extract the acidified supernatant with an equal volume of ethyl acetate three times.
- Drying: Pool the organic layers and dry over anhydrous sodium sulfate.
- Evaporation: Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.

- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.[\[2\]](#)

## Data Presentation

### Method Validation Parameters

The HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[\[3\]](#)[\[4\]](#) The following table summarizes typical validation parameters.

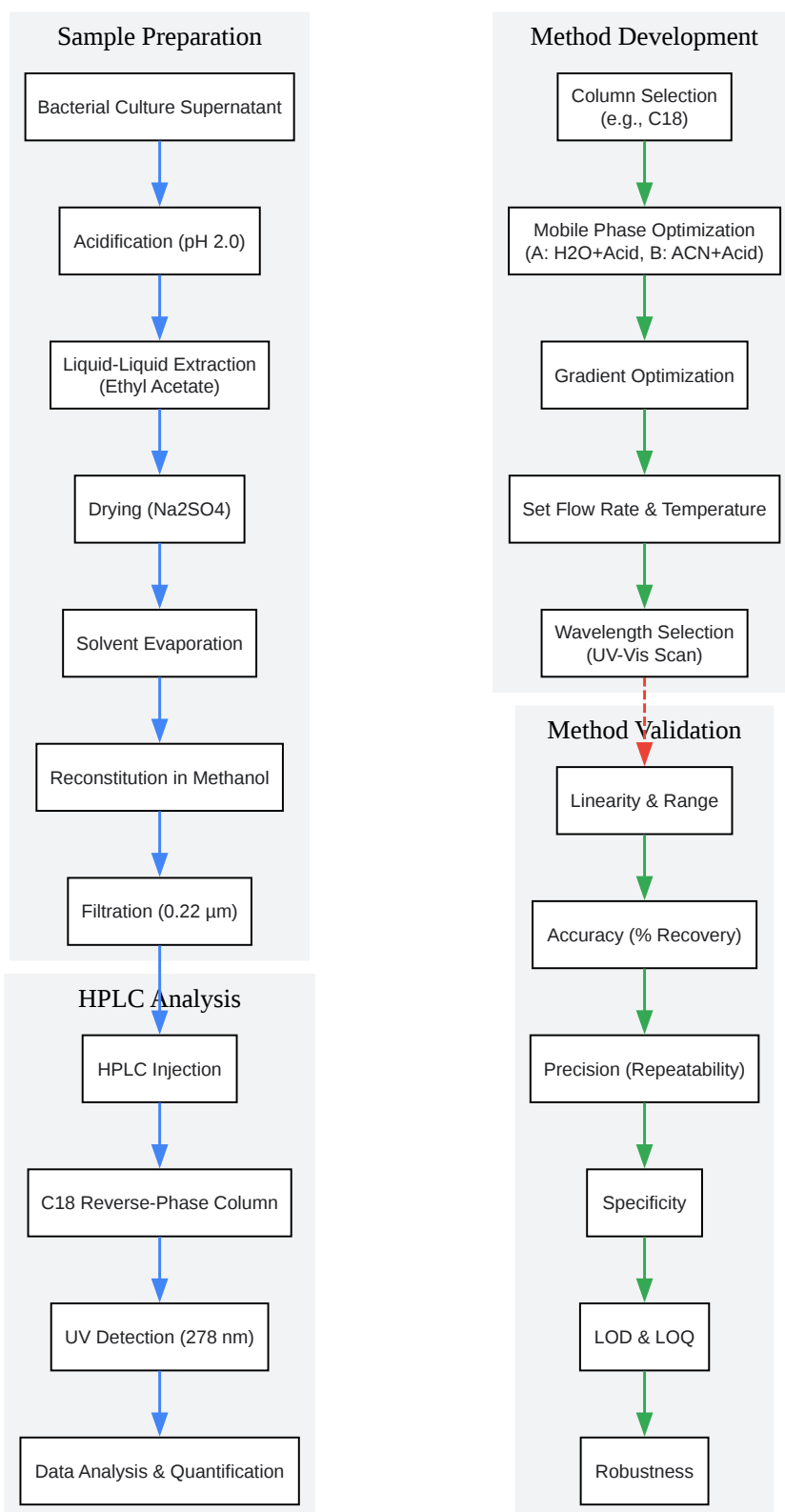
| Parameter                     | Specification  |
|-------------------------------|--|
| Linearity ( $r^2$ )           | > 0.999  |
| Accuracy (% Recovery)         | 98 - 102%  |
| Precision (% RSD)             | < 2%   |
| Limit of Detection (LOD)      | Signal-to-Noise ratio of 3:1   |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1  |
| Robustness                    | Insensitive to minor changes in flow rate, temperature, and mobile phase composition |

### Quantitative Data Summary

The following table is an example of how to present the quantitative data obtained from the analysis of **2-Hydroxyphenazine** standards.

| Concentration (µg/mL) | Peak Area (mAU*s) | Retention Time (min) |
|-----------------------|-------------------|----------------------|
| 1                     | 15.2              | 8.5                  |
| 5                     | 76.1              | 8.5                  |
| 10                    | 151.8             | 8.5                  |
| 25                    | 379.5             | 8.5                  |
| 50                    | 758.9             | 8.5                  |
| 100                   | 1517.3            | 8.5                  |

## Mandatory Visualizations



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